molecular formula C15H20BrNO2Si B1446293 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one CAS No. 1337880-08-6

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one

Cat. No.: B1446293
CAS No.: 1337880-08-6
M. Wt: 354.31 g/mol
InChI Key: VJBWGFAGUJIMIW-UHFFFAOYSA-N
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Description

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a trimethylsilyl group, an ethoxy group, and a bromine atom attached to the isoquinoline core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-bromoisoquinolin-1(2H)-one.

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using 2-(Trimethylsilyl)ethoxymethyl chloride. This step involves the reaction of the starting material with 2-(Trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Final Compound: The protected intermediate is then subjected to further reactions to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Deprotection Reactions: The trimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride or caesium fluoride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Deprotection Reactions: Fluoride sources like tetrabutylammonium fluoride or caesium fluoride in solvents like tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 7-aminoisoquinolin-1(2H)-one, 7-thioisoquinolin-1(2H)-one, or 7-alkoxyisoquinolin-1(2H)-one.

    Oxidation Products: Oxo derivatives of the isoquinoline core.

    Reduction Products: Hydro derivatives of the isoquinoline core.

    Deprotected Products: Isoquinolin-1(2H)-one derivatives without the trimethylsilyl group.

Scientific Research Applications

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized isoquinolines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protecting group for hydroxyl groups.

    7-Bromoisoquinolin-1(2H)-one: A precursor in the synthesis of the target compound.

    2-(Trimethylsilyl)ethanol: Used as a precursor in the synthesis of trimethylsilyl-protected compounds.

Uniqueness

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one is unique due to the presence of both the trimethylsilyl and bromine functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for selective modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

7-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2Si/c1-20(2,3)9-8-19-11-17-7-6-12-4-5-13(16)10-14(12)15(17)18/h4-7,10H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWGFAGUJIMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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